molecular formula C8H7F5N2S B14049292 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14049292
M. Wt: 258.21 g/mol
InChI Key: RREHLUZXBNCXIU-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 5-position and a trifluoromethylthio (-S-CF₃) group at the 2-position. This compound combines the electronic effects of fluorine and sulfur-containing groups, which are known to enhance metabolic stability, lipophilicity, and binding interactions in medicinal chemistry . The hydrazine (-NH-NH₂) moiety provides a reactive site for further derivatization, making it a versatile intermediate in synthesizing pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7F5N2S

Molecular Weight

258.21 g/mol

IUPAC Name

[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2S/c9-7(10)4-1-2-6(5(3-4)15-14)16-8(11,12)13/h1-3,7,15H,14H2

InChI Key

RREHLUZXBNCXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)NN)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating reagents, such as difluoromethyl halides, in the presence of a base.

    Hydrazine formation: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives to form the desired hydrazine moiety.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The target compound’s unique substitution pattern distinguishes it from analogous hydrazine derivatives:

Compound Name (Reference) Substituents on Phenyl Ring Key Structural Features
Target Compound 5-(Difluoromethyl), 2-(Trifluoromethylthio) Combines -CF₂H (electron-donating) and -S-CF₃ (electron-withdrawing)
1-(5-(Difluoromethoxy)-2-(Trifluoromethylthio)Phenyl)Hydrazine 5-(Difluoromethoxy), 2-(Trifluoromethylthio) Replaces -CF₂H with -O-CF₂H, altering electronic and steric properties
N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl Hydrazine 2,6-Dichloro, 4-Trifluoromethyl Chlorine substituents increase steric bulk and polarity
(2-(Methylthio)Phenyl)Hydrazine 2-(Methylthio) Smaller -S-Me group reduces lipophilicity compared to -S-CF₃

Key Observations :

  • Lipophilicity : The trifluoromethylthio group increases logP (predicted logP ~3.5) compared to methylthio (logP ~2.1), enhancing membrane permeability .
  • Metabolic Stability : Difluoromethyl (-CF₂H) resists oxidative metabolism better than difluoromethoxy (-O-CF₂H) due to reduced susceptibility to hydrolytic cleavage .

Comparison with Other Methods :

  • : Acid-catalyzed condensation of hydrazines with ketones yields substituted hydrazides, but lacks fluorinated intermediates.
  • : Similar hydrazine derivatives are synthesized via nucleophilic substitution, but with -O-CF₂H instead of -CF₂H.

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